

# CVN766: A Novel Approach to Treating Schizophrenia's Negative and Cognitive Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CVN766    |           |
| Cat. No.:            | B12369673 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CVN766**, a selective orexin-1 receptor (Ox1R) antagonist, with existing therapeutic alternatives for schizophrenia. It is designed to offer an objective analysis of **CVN766**'s performance in preclinical models, supported by available experimental data, to inform future research and development in the field.

#### Introduction to CVN766

**CVN766** is an investigational drug candidate being developed by Cerevance for the treatment of negative and cognitive symptoms associated with schizophrenia.[1] Unlike many existing antipsychotics that primarily target the dopamine system, **CVN766** offers a novel mechanism of action by selectively antagonizing the orexin 1 receptor (Ox1R).[1][2] The orexin system is known to be involved in regulating various physiological functions, including wakefulness, reward, and motivation, and its dysregulation has been linked to psychiatric disorders like schizophrenia.[3] **CVN766** has demonstrated high selectivity for Ox1R over the orexin 2 receptor (Ox2R), which is primarily associated with wakefulness. This selectivity may mitigate the risk of somnolence, a common side effect of less selective orexin antagonists.[2][3]

## Performance Data in Schizophrenia Models



**CVN766** has shown promising efficacy in preclinical models that mimic the negative and cognitive symptoms of schizophrenia. Key findings from these studies are summarized below.

**Preclinical Efficacy of CVN766** 

| Parameter             | Model                                                                      | Result                                                                                                                               | Source |
|-----------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------|
| Potency & Selectivity | Recombinant cells<br>overexpressing<br>human or mouse<br>OXR1 or OXR2      | IC50 < 10 nM for Ox1R; >1000-fold functional selectivity over Ox2R                                                                   | [2]    |
| Receptor Occupancy    | Ex vivo studies in rats                                                    | RO50 of 0.7 mg/kg;<br>near maximal receptor<br>occupancy at doses<br>up to 30 mg/kg                                                  | [2]    |
| Negative Symptoms     | Subchronic Phencyclidine (PCP)- induced social interaction deficit in rats | Reversed PCP-induced deficits in social interaction.  Minimal effective dose of 0.3 mg/kg, corresponding to ~25% receptor occupancy. | [2]    |
| Cognitive Function    | Subchronic Phencyclidine (PCP)- induced cognitive deficits in rats         | Reversed PCP-<br>induced cognitive<br>deficits.                                                                                      | [2]    |
| Cognitive Flexibility | Attentional Set-<br>Shifting Task                                          | CVN766 has<br>demonstrated efficacy<br>in executive<br>function/attentional set<br>shifting paradigms of<br>cognition.               | [4]    |

## **Comparison with Alternative Treatments**



Atypical antipsychotics are the current standard of care for schizophrenia. While effective for positive symptoms, their impact on negative and cognitive symptoms is often limited, and they are associated with a range of side effects. The following table provides a comparative overview based on available preclinical data. Direct head-to-head comparative studies between **CVN766** and these alternatives are not yet available.

Preclinical Performance: CVN766 vs. Atypical

**Antipsychotics** 

| Feature                                 | CVN766                                                                                                            | Atypical Antipsychotics (e.g., Risperidone)                                                                          |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action                     | Selective Orexin 1 Receptor (Ox1R) Antagonist                                                                     | Primarily Dopamine D2 and<br>Serotonin 5-HT2A receptor<br>antagonists                                                |
| Effect on Negative Symptoms (PCP Model) | Reverses deficits in social interaction[2]                                                                        | Risperidone partially reverses PCP-induced social deficits[5]                                                        |
| Effect on Cognitive Symptoms            | Reverses cognitive deficits in<br>the PCP model and shows<br>efficacy in attentional set-<br>shifting tasks[2][4] | Risperidone has shown some efficacy in reversing cognitive deficits in certain models, but effects can be partial[6] |
| Potential for Somnolence                | Low, due to high selectivity for Ox1R over Ox2R[3]                                                                | Can be a significant side effect for some atypical antipsychotics                                                    |

## Experimental Protocols Phencyclidine (PCP)-Induced Social Interaction Deficit Model in Rats

This model is widely used to induce behavioral abnormalities in rodents that resemble the negative symptoms of schizophrenia, such as social withdrawal.

**Protocol Outline:** 



- Induction of Deficit: Male rats are administered a subchronic regimen of phencyclidine (PCP), for example, 5 mg/kg twice daily for 7 days, followed by a 7-day washout period.[7][8]
   This treatment has been shown to significantly reduce the time spent in active social interaction compared to saline-treated control animals.[9]
- Drug Administration: Following the washout period, animals are treated with CVN766, a comparator compound, or vehicle before the social interaction test.
- Social Interaction Test: Two unfamiliar rats from the same treatment group are placed in a novel, dimly lit arena for a defined period (e.g., 10-15 minutes). The duration of active social behaviors, such as sniffing, grooming, and following, is recorded and analyzed.
- Endpoint: The primary endpoint is the total time spent in social interaction. A reversal of the PCP-induced deficit is indicated by a significant increase in social interaction time in the drug-treated group compared to the PCP-vehicle group.



Click to download full resolution via product page

Experimental workflow for the PCP-induced social interaction deficit model.

#### Attentional Set-Shifting Task (ASST)

The ASST is a behavioral paradigm used to assess cognitive flexibility, an executive function that is often impaired in individuals with schizophrenia.

#### Protocol Outline:

Habituation and Training: Rats are first habituated to the testing apparatus and trained to dig
in pots containing different digging media to find a food reward.[10]







- Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn to associate a food reward with a specific stimulus dimension (e.g., digging medium or an odor).[10]
- Set-Shifting: The core of the task involves an extra-dimensional shift (EDS), where the
  previously irrelevant stimulus dimension becomes the relevant one.[10] For example, if the
  rat was initially rewarded for choosing a specific digging medium, it must now shift its
  attention to a specific odor to find the reward.
- Measurement: The number of trials required to reach a criterion of consecutive correct choices is the primary measure of performance. An impairment in cognitive flexibility is indicated by an increased number of trials to criterion on the EDS phase.





Click to download full resolution via product page

Sequence of stages in the Attentional Set-Shifting Task.

## **Signaling Pathway**

**CVN766** exerts its therapeutic effect by antagonizing the Orexin 1 Receptor (Ox1R). Orexin A, the endogenous ligand, preferentially binds to Ox1R, a G-protein coupled receptor (GPCR).







Activation of Ox1R initiates a signaling cascade primarily through the Gq protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. By blocking this pathway, **CVN766** is thought to normalize the dysregulated orexin signaling implicated in schizophrenia.





Click to download full resolution via product page

Orexin 1 Receptor (Ox1R) signaling pathway and the antagonistic action of CVN766.



#### Conclusion

**CVN766**, with its novel mechanism of action as a highly selective Ox1R antagonist, presents a promising therapeutic strategy for addressing the unmet needs of negative and cognitive symptoms in schizophrenia. Preclinical data demonstrate its potency and efficacy in relevant animal models. Further clinical investigation is warranted to validate these findings in human subjects and to fully characterize its comparative efficacy and safety profile against current standards of care. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate a deeper understanding of **CVN766**'s pharmacological profile and to support ongoing research in this critical area of neuroscience.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cerevance [cerevance.com]
- 2. CVN-766 improves negative and cognitive symptoms of schizophrenia in preclinical models | BioWorld [bioworld.com]
- 3. CVN766 [cerevance.com]
- 4. Cerevance Announces Oral Presentation of Phase 1 Data on CVN766 at American Society of Clinical Psychopharmacology (ASCP) - BioSpace [biospace.com]
- 5. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. The atypical antipsychotic risperidone reverses the recognition memory deficits induced by post-weaning social isolation in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. b-neuro.com [b-neuro.com]
- To cite this document: BenchChem. [CVN766: A Novel Approach to Treating Schizophrenia's Negative and Cognitive Symptoms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369673#validating-cvn766-s-therapeutic-effect-in-schizophrenia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com